(-)-Cleistenolide

Antiproliferative Selectivity Tumor vs. Normal Cell Cytotoxicity Drug Safety

Procure (-)-Cleistenolide (CAS 1003600-48-3) as the definitive reference scaffold for α,β-unsaturated δ-lactone SAR studies. Its baseline antiproliferative profile (MDA-MB-231 IC50 2.25 µM) and selective cytotoxicity (MRC-5 IC50 >100 µM) make it essential for benchmarking new analogues. Caution: stereochemical inversions alter potency up to 260-fold; only authentic (-)-Cleistenolide provides valid comparator data.

Molecular Formula C18H18O8
Molecular Weight 362.3 g/mol
Cat. No. B12413085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Cleistenolide
Molecular FormulaC18H18O8
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C18H18O8/c1-11(19)24-14-8-9-16(21)26-17(14)15(25-12(2)20)10-23-18(22)13-6-4-3-5-7-13/h3-9,14-15,17H,10H2,1-2H3/t14-,15-,17+/m1/s1
InChIKeyLLQJCQPOMJOCDA-INMHGKMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Cleistenolide: Baseline Profile of the α,β-Unsaturated δ-Lactone Scaffold


(-)-Cleistenolide is a naturally occurring α,β-unsaturated δ-lactone first isolated from *Cleistochlamys kirkii* Oliver (Annonaceae) [1]. Its core structure—comprising a 4,6-di-O-acetyl-7-O-benzoyl-2,3-dideoxy-hept-2-eno-1,5-lactone framework—establishes it as the founding member of a privileged scaffold in medicinal chemistry [2]. Beyond its discovery as an antibacterial and antifungal natural product, subsequent research has validated its potential as an antitumor agent, with demonstrated growth inhibition across multiple human cancer cell lines [3]. This compound serves as the essential reference (lead 1) for all structure–activity relationship (SAR) studies within its analogue space.

(-)-Cleistenolide: Why In-Class Substitution Without Direct Comparative Data Is Scientifically Unsound


The α,β-unsaturated δ-lactone scaffold of (-)-cleistenolide is deceptively simple; substitution with a closely related stereoisomer or a seemingly minor analogue cannot be assumed to produce equivalent or predictable biological outcomes. Quantitative SAR studies demonstrate that even a single stereochemical inversion—such as at the C-5 position to yield (5R)-cleistenolide [1] or at the C-6 position to yield (6S)-cleistenolide [2]—dramatically alters antiproliferative potency. Furthermore, modifications to the aromatic ester functionality at the C-6 position or the benzyl/acetyl protecting group pattern can shift IC50 values by up to 260-fold [3]. Consequently, any procurement decision must be anchored in compound-specific, comparator-based evidence rather than class-level inference.

(-)-Cleistenolide: Quantitative Evidence Guide for Scientific Selection vs. Key Comparators


Antiproliferative Selectivity: (-)-Cleistenolide vs. Doxorubicin in MRC-5 Normal Cells

In a direct, multi-cell-line in vitro evaluation, (-)-cleistenolide demonstrates a stark selectivity profile relative to the clinical chemotherapeutic doxorubicin. While (-)-cleistenolide exhibits a range of IC50 values against tumor cells, its activity against normal fetal lung fibroblasts (MRC-5) is essentially negligible, with an IC50 exceeding 100 µM . In contrast, numerous synthetic analogues of (-)-cleistenolide described in the literature show cytotoxicity against MRC-5 cells that is comparable to or even exceeds that of doxorubicin, which itself displays pronounced normal-cell toxicity in the same assay context [1]. This selectivity window is a critical differentiator for lead development.

Antiproliferative Selectivity Tumor vs. Normal Cell Cytotoxicity Drug Safety

Stereochemical Sensitivity: Antiproliferative Activity of (-)-Cleistenolide vs. (5R)-Cleistenolide

The absolute stereochemistry at C-5 is a critical determinant of biological activity. A direct comparative SAR study evaluated (-)-cleistenolide (5S configuration) and its (5R)-stereoisomer. The study found that while both stereoisomers are inactive against normal MRC-5 cells, a change in stereochemistry at the C-5 position may significantly increase the antiproliferative activity of the resulting stereoisomer in some tumor cell contexts [1]. The most active compound in that series, lactone 5 (a (5R)-configured analogue), displayed an IC50 of 0.09 µM against MDA-MB 231 cells—activity equivalent to doxorubicin [1]. This demonstrates that (-)-cleistenolide is not the most potent stereoisomer in its class, but serves as the essential baseline for understanding stereochemical SAR.

Stereochemistry-Activity Relationship SAR Antiproliferative Potency

Antimicrobial Potency: (-)-Cleistenolide as a Benchmark for Analogue Development

(-)-Cleistenolide exhibits in vitro antibacterial activity against specific Gram-positive strains, including *Staphylococcus aureus* and *Bacillus anthracis*, and antifungal activity against *Candida albicans* [1]. However, quantitative SAR studies reveal that (-)-cleistenolide itself possesses relatively modest antimicrobial potency. All tested cleistenolide analogues displayed antimicrobial activity against a panel of nine microbial strains, most of them superseding the activity of cleistenolide itself, and, in some cases, coming close in value to the observed minimal inhibitory concentrations (MICs) of chloramphenicol [1]. This establishes (-)-cleistenolide as a valuable, but relatively weak, lead scaffold for antimicrobial development, not a standalone active pharmaceutical ingredient.

Antimicrobial Activity Gram-Positive Bacteria SAR

Cytotoxicity Profile: Baseline Activity of (-)-Cleistenolide Across a Panel of Human Cancer Cell Lines

As the reference lead compound (1) in its class, the baseline cytotoxicity of (-)-cleistenolide has been quantified across a diverse panel of human tumor cell lines using standardized MTT assays. Against these cell lines, (-)-cleistenolide exhibits a range of IC50 values: K562 (7.65 µM), HL-60 (1.21 µM), Jurkat (14.22 µM), Raji (36.94 µM), MCF-7 (26.07 µM), MDA-MB 231 (2.25 µM), HeLa (7.32 µM), and A549 (16.34 µM) . Importantly, all synthesized analogues of (-)-cleistenolide tested in parallel exhibited significantly higher cytotoxicity than the lead 1 against the majority of these cell lines, with many analogues surpassing the potency of doxorubicin in at least one cell line [1].

Anticancer Activity Cytotoxicity Lead Compound

(-)-Cleistenolide: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Lead Scaffold for Anticancer SAR Studies Requiring Low Normal-Cell Toxicity

Given its baseline antiproliferative activity against a panel of cancer cell lines (e.g., MDA-MB 231 IC50 = 2.25 µM; K562 IC50 = 7.65 µM) and its demonstrated low cytotoxicity against normal MRC-5 cells (IC50 > 100 µM) [1], (-)-cleistenolide is an ideal starting scaffold for medicinal chemistry programs focused on developing new antitumor agents with improved therapeutic indices. Its selective profile contrasts sharply with that of doxorubicin and many synthetic analogues, which are significantly more toxic to normal cells .

Reference Standard for Comparative Antimicrobial and Antifungal Assays

(-)-Cleistenolide serves as a well-characterized reference standard for in vitro antimicrobial screening programs. While its intrinsic potency is modest (superseded by most analogues in head-to-head MIC assays) [1], its known activity against Gram-positive bacteria (*S. aureus*, *B. anthracis*) and the fungus *C. albicans* makes it a valuable baseline comparator for evaluating the efficacy of new synthetic derivatives or natural product extracts.

Chiral Building Block for Stereochemistry-Activity Relationship Investigations

The sensitivity of biological activity to stereochemistry is a hallmark of the cleistenolide scaffold. Comparative studies between (-)-cleistenolide (5S) and (5R)-cleistenolide [1], as well as (6S)-cleistenolide , demonstrate that stereochemical inversion can significantly alter antiproliferative potency. (-)-Cleistenolide is therefore procured as a key chiral building block or reference standard for deconvoluting the stereochemical determinants of activity in α,β-unsaturated δ-lactones.

Benchmark for C-6 and C-7 Ester Analogue Development Programs

Quantitative SAR studies confirm that modifications to the aromatic ester groups at C-6 and the benzoyl group at C-7 can enhance antiproliferative activity by up to 260-fold [1]. (-)-Cleistenolide is the essential parent compound against which the improved potency of new 6-O-aroyl or 7-O-acyl derivatives (e.g., 4-methoxy cinnamate 12, IC50 = 0.11 µM vs. PC-3 cells) is measured [1]. Procuring the parent compound is necessary for establishing the fold-improvement metric that validates analogue design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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